molecular formula C23H23N5O2 B2748675 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 897622-44-5

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide

Cat. No.: B2748675
CAS No.: 897622-44-5
M. Wt: 401.47
InChI Key: TULMJITZYUJLHN-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide is a complex organic compound that features a tetrazole ring, a naphthamide group, and a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring through the reaction of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions. This intermediate is then reacted with 2-ethoxy-1-naphthoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring and naphthamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The naphthamide group may contribute to the compound’s ability to intercalate into DNA or interact with other biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-methoxy-1-naphthamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-benzamide

Uniqueness

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide is unique due to its combination of a tetrazole ring and a naphthamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-30-20-12-10-17-7-5-6-8-19(17)22(20)23(29)24-14-21-25-26-27-28(21)18-11-9-15(2)16(3)13-18/h5-13H,4,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULMJITZYUJLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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